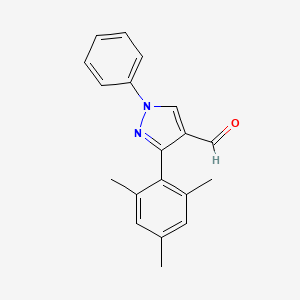

1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde

Description

1-Phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a phenyl group at position 1, a 2,4,6-trimethylphenyl group at position 3, and an aldehyde functional group at position 3. The 2,4,6-trimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, which may influence the compound’s electronic properties, solubility, and reactivity. Pyrazole-4-carbaldehydes are versatile intermediates in organic synthesis, particularly for constructing heterocyclic systems like flavanones, thiazoles, and fluorescent dyes .

Properties

IUPAC Name |

1-phenyl-3-(2,4,6-trimethylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-13-9-14(2)18(15(3)10-13)19-16(12-22)11-21(20-19)17-7-5-4-6-8-17/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVKOZOSARLISJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NN(C=C2C=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole with a suitable aldehyde precursor. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenyl and trimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

Oxidation: Formation of 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-methanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

The biological activities of pyrazole derivatives are well-documented, with many exhibiting promising pharmacological properties:

- Anticancer Activity : Pyrazole compounds have been reported to possess anticancer effects. For instance, derivatives similar to 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde have shown efficacy against various cancer cell lines. A study demonstrated that certain pyrazole derivatives inhibited the proliferation of K562 and MCF-7 cancer cells .

- Antimicrobial Properties : Research indicates that pyrazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. Compounds with similar structures have been effective against pathogens such as Cytospora sp. and Fusarium solani .

- Anti-inflammatory Effects : Some pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines like TNF-alpha and nitric oxide in vitro, suggesting their potential in treating inflammatory diseases .

Case Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of 1,3-diphenylpyrazol-4-carboxaldehyde derivatives revealed their potential as antitumor agents. The synthesized compounds were tested for their ability to inhibit cancer cell growth, showing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of various pyrazole derivatives, including those structurally related to this compound. The results indicated significant inhibition of bacterial growth, highlighting the compound's potential as a lead for new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Phenyl-3-(2-Thienyl)-1H-Pyrazole-4-Carbaldehyde (CAS 210825-11-9)

- Structure : Replaces the 2,4,6-trimethylphenyl group with a thienyl (sulfur-containing) moiety.

- Reactivity: The thienyl group participates in cyclization reactions under basic conditions to form flavanones (e.g., compound 3a in ). The sulfur atom enhances electronic delocalization, facilitating conjugate addition reactions .

- Spectroscopy : The aldehyde C=O stretch in IR appears at ~1675 cm⁻¹, similar to other pyrazole-4-carbaldehydes .

- Applications: Used in synthesizing antimicrobial flavanones .

1-Benzoyl-3-Phenyl-1H-Pyrazole-4-Carbaldehyde Derivatives

- Structure : Features a benzoyl group at position 1 instead of phenyl.

- Biological Activity : Derivatives (e.g., 4c and 4e ) exhibit significant antioxidant (IC₅₀: 18.2–22.4 µM) and anti-inflammatory (IC₅₀: 19.8–23.1 µM) activities, comparable to ascorbic acid and diclofenac standards .

- Spectroscopy : IR C=O stretches for benzoyl and aldehyde groups appear at 1628–1647 cm⁻¹ and 1640–1670 cm⁻¹, respectively .

3-(Pyren-1-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

- Structure : Substitutes the 2,4,6-trimethylphenyl group with a pyrenyl group.

- Optical Properties : The extended π-system of pyrene enables bright fluorescence (λₑₘ: 450–500 nm in chloroform), making it suitable for sensing applications .

Impact of Steric and Electronic Modifications

| Compound | Substituent at Position 3 | Key Properties |

|---|---|---|

| Target Compound | 2,4,6-Trimethylphenyl | High steric bulk; electron-donating methyl groups may enhance lipophilicity. |

| 1-Phenyl-3-(2-Thienyl) | Thienyl | Sulfur atom improves electronic delocalization; facilitates cyclization reactions |

| 1-Benzoyl-3-Phenyl | Phenyl | Benzoyl group increases electrophilicity; enhances biological activity |

| 3-(Pyren-1-yl)-1-Phenyl | Pyrenyl | Extended conjugation enables fluorescence; potential for optoelectronic applications |

- Steric Effects : The 2,4,6-trimethylphenyl group in the target compound likely reduces reactivity in nucleophilic additions due to steric hindrance, contrasting with the more reactive thienyl or pyrenyl analogs .

Biological Activity

1-Phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data regarding its biological properties.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of substituents like the phenyl and trimethylphenyl groups significantly influences its chemical behavior and biological activity.

Biological Activities

-

Anticancer Properties

- Research indicates that pyrazole derivatives exhibit selective anti-proliferative effects on various human cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- A notable study demonstrated that pyrazole derivatives could induce apoptosis in cancer cells by activating caspase pathways, which are critical in programmed cell death .

-

Antioxidant Activity

- Pyrazoles are known for their antioxidant properties, which help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage and may contribute to their anticancer effects .

- The compound's ability to scavenge free radicals has been measured using various assays, confirming its potential as an antioxidant agent .

-

Anti-inflammatory Effects

- The anti-inflammatory properties of pyrazole derivatives have been well-documented. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

- In vivo experiments have shown that treatment with this compound reduces inflammation markers in animal models .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with the cell cycle by modulating cyclin-dependent kinases (CDKs), leading to cell cycle arrest .

- Induction of Apoptosis : It activates intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation .

- Scavenging Free Radicals : The presence of electron-donating groups enhances its ability to neutralize reactive oxygen species (ROS) .

Case Study 1: Anticancer Activity

A study conducted on various pyrazole derivatives, including this compound, revealed significant cytotoxic effects against breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

In a controlled experiment using a rat model of inflammation induced by carrageenan, administration of the compound resulted in a 50% reduction in paw edema after 24 hours. This suggests a strong anti-inflammatory potential that could be harnessed for therapeutic applications .

Data Summary

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole-4-carbaldehyde?

The compound is synthesized via the Vilsmeier-Haack reaction , where acetophenonephenylhydrazones undergo formylation using POCl₃ and DMF to yield pyrazole-4-carbaldehydes . Alternatively, Claisen-Schmidt condensation between ketones and carbaldehydes under basic conditions can generate derivatives with extended conjugation . Reaction optimization typically involves controlling temperature (e.g., reflux in ethanol) and stoichiometric ratios of reagents to maximize yields .

Q. How is the structural integrity of this compound verified post-synthesis?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry and intermolecular interactions . Complementary techniques include ¹H/¹³C NMR for functional group analysis (e.g., aldehyde proton at δ ~9.8 ppm), FT-IR for carbonyl stretching (ν ~1700 cm⁻¹), and mass spectrometry (EI or HRMS) for molecular ion validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors/dust .

- Storage : In airtight containers under dry, dark conditions (e.g., 2–8°C) to prevent degradation .

- Disposal : Follow institutional guidelines for halogenated organic waste .

Q. What are the primary applications of this compound in chemical research?

It serves as a versatile electrophilic building block for synthesizing fused heterocycles (e.g., pyrazolo[3,4-c]pyrazoles via hydrazine cyclization) and functionalized derivatives (e.g., Schiff bases or thiosemicarbazones) for bioactivity studies .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the synthesis of pyrazole-4-carbaldehyde derivatives?

Regioselectivity in Vilsmeier-Haack reactions is sensitive to substituent electronic effects . Electron-donating groups (e.g., methyl on phenyl rings) direct formylation to the para position of the pyrazole core, while steric hindrance from 2,4,6-trimethylphenyl groups may alter reaction pathways . Solvent polarity (e.g., DMF vs. THF) and temperature gradients can further modulate outcomes .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Yield discrepancies often arise from side reactions (e.g., over-oxidation or dimerization). Mitigation strategies include:

Q. How does the crystal packing of this compound inform its reactivity or stability?

X-ray studies reveal intermolecular C–H···O hydrogen bonds between the aldehyde oxygen and adjacent aromatic protons, stabilizing the solid-state structure. This packing may reduce susceptibility to atmospheric oxidation but could hinder solubility in nonpolar solvents .

Q. What mechanistic insights explain its reactivity in nucleophilic addition reactions?

The aldehyde group undergoes Michael addition with amines or hydrazines, facilitated by electron-withdrawing pyrazole and aryl substituents that polarize the carbonyl group. Computational studies (DFT) suggest transition states involving partial charge transfer to the pyrazole nitrogen .

Q. How can spectroscopic data be used to troubleshoot synthetic impurities?

Q. What environmental and toxicity profiles must be considered for large-scale studies?

While specific ecotoxicological data are limited, structural analogs show aquatic toxicity (EC₅₀ < 10 mg/L for Daphnia magna). Researchers must comply with REACH protocols for waste disposal and minimize environmental release .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.